N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide
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Description
N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide (DMSB) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis and Structural Properties
N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide and its derivatives have been a subject of interest due to their diverse structural properties and potential applications. The synthesis and characterization of such compounds involve various methods like elemental analysis, FTIR, NMR, and X-ray molecular structure determination. For instance, N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes have been synthesized and characterized, providing valuable insights into their antifungal properties against pathogens like Botrytis cinerea, Myrothecium, and Verticillium dahliae dleb (Zhou et al., 2005).
Anticonvulsant and Anti-inflammatory Activity
Certain derivatives of N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide have been found to exhibit potent anticonvulsant activity with minimal neurotoxicity, suggesting their potential therapeutic applications. The most active analogs in this category showed remarkable efficacy in various anticonvulsant models, underlining the importance of structural modifications in enhancing biological activity (Edafiogho et al., 1992).
Antimicrobial and Antifungal Activity
Thiourea derivatives of N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide have demonstrated significant antimicrobial and antifungal properties. The presence of halogen atoms like chlorine, bromine, or iodine in the thiourea moiety contributes to their anti-pathogenic activity, particularly against strains known for biofilm formation such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings point towards the potential of these compounds in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Gastrokinetic Activity
Certain benzamide derivatives related to N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide have shown significant gastrokinetic activity, affecting gastric emptying in animal models. These compounds, characterized by specific structural features such as N-4 substituents, have been evaluated for their potential in therapeutic applications related to gastrointestinal motility disorders (Kato et al., 1992).
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O4S/c18-13-3-6-15(19)16(11-13)20-17(22)12-1-4-14(5-2-12)26(23,24)21-7-9-25-10-8-21/h1-6,11H,7-10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQCOPQLOXZGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-4-(morpholinosulfonyl)benzamide |
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